molecular formula C10H7NO4 B045802 3-Acetamidophthalic anhydride CAS No. 6296-53-3

3-Acetamidophthalic anhydride

Cat. No.: B045802
CAS No.: 6296-53-3
M. Wt: 205.17 g/mol
InChI Key: PAUAJOABXCGLCN-UHFFFAOYSA-N
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Description

3-Acetamidophthalic anhydride (CAS No. 6296-53-3) is an organic compound with the molecular formula C₁₀H₇NO₄ and a molecular weight of 205.17 g/mol. It is a white-yellow crystalline powder with a melting point of 186°C and a boiling point of 489.1°C at 760 mmHg . Structurally, it consists of a phthalic anhydride backbone substituted with an acetamido group at the 3-position, enabling unique reactivity and hydrogen-bonding capabilities.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Acetamidophthalic anhydride can be synthesized through the reaction of phthalic anhydride with acetamide under specific conditions. The reaction typically involves heating the reactants to facilitate the formation of the anhydride ring .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where phthalic anhydride and acetamide are combined under controlled temperatures and pressures. The yield of this process can be optimized by adjusting the reaction conditions, such as temperature, pressure, and the presence of catalysts .

Chemical Reactions Analysis

Types of Reactions: 3-Acetamidophthalic anhydride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Applications

3-Acetamidophthalic anhydride serves primarily as an intermediate in the synthesis of pharmaceutical compounds. Notably, it is involved in the production of Apremilast, a drug used to treat psoriatic arthritis and other inflammatory conditions.

Case Study: Synthesis of Apremilast

  • Background : Apremilast is a phosphodiesterase-4 (PDE4) inhibitor that has gained attention for its anti-inflammatory properties.
  • Synthesis Method : The synthesis of Apremilast involves the reaction of this compound with other reagents under microwave irradiation, which enhances reaction efficiency and yield. This method has shown promise in producing the compound on a gram scale, indicating its potential for industrial application .
  • Therapeutic Relevance : Apremilast's mechanism involves the inhibition of TNF-α production, making it relevant for treating conditions like rheumatoid arthritis and inflammatory bowel disease .

Chemical Synthesis

Beyond pharmaceuticals, this compound is utilized in various chemical synthesis processes, particularly in creating substituted amines and other functionalized compounds.

Synthesis of Functionalized Styrenes

  • Process Overview : The compound can be used to synthesize β-functionalized styrenes through Michael addition reactions. These reactions often employ this compound as a key reagent due to its ability to participate in nucleophilic attacks, leading to high yields of desired products .
  • Significance : Such compounds have applications in materials science and organic synthesis, showcasing the compound's versatility beyond medicinal chemistry.

Material Science Applications

In material science, this compound can be incorporated into polymer systems or used as a building block for synthesizing advanced materials.

Polymer Synthesis

  • Application : It can serve as a monomer in the production of polyamides or other polymers that exhibit desirable thermal and mechanical properties.
  • Benefits : The incorporation of this compound can enhance the functionality of polymers, making them suitable for specialized applications in coatings, adhesives, and composites.

Mechanism of Action

The mechanism by which 3-acetamidophthalic anhydride exerts its effects involves its reactivity towards nucleophiles and electrophiles. The compound can form stable intermediates with various reactants, facilitating the formation of desired products. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

The following table and analysis compare 3-acetamidophthalic anhydride with structurally or functionally related anhydrides:

Compound Molecular Formula Key Features Applications Mechanistic Insights
This compound C₁₀H₇NO₄ Acetamido substitution at position 3; crystalline solid with high thermal stability. Pharmaceutical intermediates, agrochemical synthesis . Hydrogen bonding via acetamido group enables specific drug interactions .
3-Hydroxyphthalic Anhydride (HP-API) C₈H₄O₄ Hydroxyl substitution; bifunctional microbicide. Inhibits SEVI amyloid fibrils and HIV-1 entry by targeting gp120 and CD4 . Blocks β-sheet formation in SEVI fibrils via charge interactions; EC₅₀ ~1.9–2.25 nM .
Phthalic Anhydride C₈H₄O₃ Unsubstituted aromatic dicarboxylic anhydride. Polyester resins, plasticizers . High reactivity in esterification/polymerization due to electron-deficient ring .
Maleic Anhydride (MAH) C₄H₂O₃ Unsaturated cyclic anhydride with a reactive double bond. Polymer modification (e.g., polypropylene grafting) . Radical-initiated grafting improves polymer adhesion and compatibility .
Tetrachlorophthalic Anhydride C₈Cl₄O₃ Chlorinated derivative; increased molecular weight (285.88 g/mol). Flame retardants, epoxy curing agents . Chlorine atoms enhance flame retardancy via radical scavenging .
Methyl Tetrahydrophthalic Anhydride (MTHPA) C₉H₁₀O₃ Hydrogenated cyclohexene backbone; improved thermal stability. Epoxy resin curing agent for composites . Cyclohexene structure reduces brittleness in cured resins .

Structural and Functional Analysis:

Substitution Effects

  • This compound : The acetamido group (–NHCOCH₃) enhances hydrogen-bonding capacity, making it suitable for drug synthesis where specific binding is required .
  • HP-API : Hydroxyl groups (–OH) enable charge interactions with cationic SEVI fibrils, disrupting HIV-1 virion capture .

Reactivity and Stability

  • Phthalic anhydride and MAH exhibit higher reactivity in polymerization due to unsubstituted or unsaturated structures .
  • Chlorinated and methylated derivatives (e.g., tetrachlorophthalic anhydride, MTHPA) offer improved thermal stability for industrial applications .

Biomedical vs. Industrial Use

  • This compound and HP-API are specialized for biomedical applications (drug intermediates, HIV inhibitors) .
  • Phthalic anhydride, MAH, and MTHPA are primarily used in materials science (plastics, resins) .

Research Findings and Mechanistic Insights

Inhibition of Amyloid Fibrils (HP-API vs. This compound)

  • HP-API inhibits SEVI fibril formation by preventing β-sheet transitions (confirmed via CD spectroscopy) and reduces HIV-1 infectivity by >50-fold .
  • This compound lacks direct antiviral activity but serves as a precursor in synthesizing bioactive molecules like Apremilast .

Biological Activity

3-Acetamidophthalic anhydride (CAS RN: 6296-53-3) is a compound that has garnered interest due to its various biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis methods, biological properties, and relevant research findings.

This compound is characterized by the following properties:

  • Molecular Formula : C₁₀H₇NO₄
  • Molecular Weight : 205.17 g/mol
  • Appearance : White to orange to green powder or crystal
  • Melting Point : 184.0 to 188.0 °C
  • Purity : Minimum 99.0% (GC) .

Synthesis Methods

The synthesis of this compound typically involves the reaction of 3-aminophthalic acid with acetic anhydride under controlled conditions. Various methods have been reported, including solvent-free approaches and those utilizing different catalysts such as iron(III) chloride and activated carbon .

Example Synthesis Procedure:

  • Preparation of 3-Aminophthalic Acid :
    • React 3-nitrophthalic acid with sodium hydroxide and iron chloride.
    • Isolate the product through crystallization.
  • Formation of this compound :
    • Dissolve the obtained 3-aminophthalic acid in acetic anhydride at elevated temperatures.
    • Control the cooling process to facilitate crystallization .

Biological Activity

The biological activity of this compound has been investigated in several studies, revealing its potential in various therapeutic applications.

Antimicrobial Activity

Research indicates that derivatives of phthalic anhydrides, including this compound, exhibit significant antimicrobial properties. For instance, compounds synthesized from it have shown activity against both Gram-positive and Gram-negative bacteria:

CompoundTarget BacteriaZone of Inhibition (mm)Reference
A4Staphylococcus aureus22
A9Escherichia coli25

These findings suggest that modifications of the compound can enhance its antibacterial efficacy.

Antiviral and Antitumor Activity

In addition to antimicrobial effects, certain derivatives have demonstrated antiviral and antitumor activities. For example, compounds derived from this compound have been noted for their ability to inhibit tumor necrosis factor-alpha (TNF-α), a key player in inflammatory responses and cancer progression .

Case Studies and Research Findings

Several studies have highlighted the importance of this compound in drug development:

  • Synthesis of Apremilast : This compound is a notable derivative used in the synthesis of apremilast, which has potent anti-inflammatory properties targeting TNF-α .
  • Antifungal Studies : In vitro studies have shown that certain derivatives exhibit antifungal activity against Candida albicans, with some compounds outperforming standard antifungal agents .

Safety and Handling

While exploring its biological applications, safety considerations are crucial due to potential irritant properties:

  • Hazard Statements : Causes skin irritation (H315), serious eye irritation (H319) .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Acetamidophthalic Anhydride, and what factors influence reaction efficiency?

  • Methodology : The compound is commonly synthesized via condensation of 3-acetamidophthalic acid with acetic anhydride under anhydrous conditions. Reaction efficiency depends on catalyst selection (e.g., AlCl₃-ZnCl₂ composite catalysts improve yield by 15–20% compared to traditional methods), temperature control (optimal at 70–110°C), and solvent polarity . For multi-step syntheses, intermediates like lithium dimethyl sulfone and chiral amino acid salts are critical for enantiomeric purity in downstream applications (e.g., Apremilast synthesis) .

Q. How can researchers validate the purity of this compound, and what analytical techniques are recommended?

  • Methodology : Use a combination of:

  • HPLC (with UV detection at 254 nm) to monitor residual solvents like acetonitrile or dimethylformamide.
  • FT-IR to confirm the anhydride carbonyl stretch (~1850 cm⁻¹) and acetamide N–H bend (~1540 cm⁻¹).
  • ¹H/¹³C NMR to verify the absence of hydrolyzed phthalic acid byproducts (e.g., δ 8.2–8.6 ppm for aromatic protons) .
    • Purity thresholds should align with industrial standards (e.g., ≥99% for kinetic studies) .

Q. What are the stability considerations for this compound under different storage conditions?

  • Methodology : Conduct accelerated stability studies:

  • Store samples in desiccators with silica gel at 4°C (short-term) or −20°C (long-term).
  • Monitor hydrolysis via TLC (Rf shift from 0.7 to 0.3 in ethyl acetate/hexane) and Karl Fischer titration (water content <0.1%) .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of this compound in nucleophilic substitution reactions?

  • Methodology :

  • Use DFT calculations to predict electron-deficient sites (e.g., C-4 position due to acetamide’s electron-withdrawing effect).
  • Experimentally validate with amine nucleophiles (e.g., benzylamine) in aprotic solvents (DMF or DMSO) at 60–80°C. Monitor regioselectivity via LC-MS and compare with computational models .
  • Note: Steric hindrance from the acetamide group may favor reactions at the less-substituted carbonyl .

Q. What strategies resolve discrepancies in reported bioactivity data for this compound derivatives?

  • Methodology :

  • Data normalization : Account for batch-to-batch variability in starting materials (e.g., chiral amino acid salt purity ).
  • Assay validation : Use orthogonal assays (e.g., SPR for binding affinity vs. ELISA for functional inhibition) to confirm bioactivity.
  • Meta-analysis : Compare results across studies using standardized units (e.g., IC₅₀ in μM ± SEM) and adjust for solvent effects (e.g., DMSO cytotoxicity above 1% v/v) .

Q. How can the reaction mechanism of this compound in peptide coupling be elucidated?

  • Methodology :

  • Isotopic labeling : Use ¹⁸O-labeled water to track anhydride hydrolysis intermediates via mass spectrometry.
  • Kinetic studies : Perform stopped-flow UV-Vis spectroscopy to measure rate constants for acylation vs. hydrolysis.
  • Computational modeling : Map energy barriers for tetrahedral intermediate formation using Gaussian09 at the B3LYP/6-31G* level .

Q. Data Contradiction Analysis

Q. Why do some studies report conflicting yields in this compound-mediated syntheses?

  • Key factors :

  • Catalyst loading : Excess AlCl₃ (>1.5 eq) may deactivate the anhydride via complexation, reducing yields by 10–15% .
  • Solvent choice : Acetic acid (protic) vs. DMF (aprotic) alters reaction kinetics; the latter favors higher yields (59% vs. 42%) but requires rigorous drying .
  • Workup protocols : Premature quenching (pH >7) hydrolyzes the anhydride; use cold aqueous HCl (pH 2–3) to isolate products .

Q. Experimental Design Guidelines

Q. What controls are essential for reproducibility in this compound-based experiments?

  • Critical controls :

  • Blank reactions : Omit the anhydride to confirm product specificity.
  • Internal standards : Add 5 mol% phthalic anhydride-d₄ to quantify recovery via GC-MS.
  • Environmental controls : Conduct reactions under nitrogen to prevent moisture ingress .

Properties

IUPAC Name

N-(1,3-dioxo-2-benzofuran-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO4/c1-5(12)11-7-4-2-3-6-8(7)10(14)15-9(6)13/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAUAJOABXCGLCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC2=C1C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00978816
Record name N-(1,3-Dioxo-1,3-dihydro-2-benzofuran-4-yl)ethanimidic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6296-53-3
Record name 6296-53-3
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Record name 6296-53-3
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Record name N-(1,3-Dioxo-1,3-dihydro-2-benzofuran-4-yl)ethanimidic acid
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Record name 3-Acetamidophthalic Anhydride
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Synthesis routes and methods

Procedure details

A 1 L 3-necked round bottom flask was equipped with a mechanical stirrer, thermometer, and condenser and charged with 3-aminophthalic acid (108 g, 596 mmol) and acetic anhydride (550 mL). The reaction mixture was heated to reflux for 3 hours and cooled to ambient temperature and further to 0-5° C. for another 1 hour. The crystalline solid was collected by vacuum filtration and washed with ether. The solid product was dried in vacua at ambient temperature to a constant weight, giving 75 g (61% yield) of 3-acetamidopthalic anhydride as a white product. 1H-NMR (CDCl3) δ: 2.21 (s, 3H), 7.76 (d, 1H), 7.94 (t, 1H), 8.42 (d, 1H), 9.84 (s, 1H).
Quantity
108 g
Type
reactant
Reaction Step One
Quantity
550 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

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